Cas no 876670-47-2 (8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
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- Inchi: 1S/C21H23N5O4/c1-11-12(2)25-17-18(23(5)21(29)26(19(17)28)13(3)14(4)27)22-20(25)24(11)15-9-7-8-10-16(15)30-6/h7-10,13H,1-6H3
- InChI Key: YHICIEMRKRWOLL-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C3N(C4=C([H])C([H])=C([H])C([H])=C4OC([H])([H])[H])C(C([H])([H])[H])=C(C([H])([H])[H])N23)N(C([H])([H])[H])C(N1C([H])(C(C([H])([H])[H])=O)C([H])([H])[H])=O
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0117-10mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-20mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-15mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-1mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-4mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-2mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-30mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-75mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-10μmol |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2583-0117-25mg |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876670-47-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Professional Introduction to Compound with CAS No. 876670-47-2 and Product Name: 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
The compound with the CAS number 876670-47-2 and the product name 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The imidazopyrimidinone core of this compound is a key structural motif that has been extensively studied for its potential in drug discovery.
Recent research has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure combines several pharmacophoric elements that are known to enhance binding affinity and selectivity. The presence of a methoxyphenyl group at the 8-position introduces a hydrophobic interaction surface that can be critical for receptor binding. Additionally, the trimethyl substituents at the 1-, 6-, and 7-positions contribute to steric stabilization and improve metabolic stability.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. Studies have shown that imidazopyrimidinone derivatives can exhibit significant inhibitory effects on various enzymes involved in these pathways. For instance, preliminary in vitro studies have demonstrated that this compound can inhibit the activity of COX-2, a key enzyme in the prostaglandin synthesis pathway. This inhibition suggests that it may have therapeutic potential in conditions such as arthritis and other inflammatory disorders.
The 3-(3-oxobutan-2-yl) moiety in the structure is particularly noteworthy as it introduces a flexible aliphatic chain that can interact with hydrophobic pockets in biological targets. This feature is often exploited in drug design to enhance binding affinity and reduce off-target effects. Computational modeling studies have been conducted to explore the binding interactions of this compound with potential target proteins. These studies indicate that the compound can form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of its target enzymes.
In addition to its anti-inflammatory properties, this compound has shown promise in preclinical models as a potential chemopreventive agent against certain types of cancer. Research has indicated that it can induce apoptosis in cancer cell lines by activating stress signaling pathways such as p53-dependent apoptosis. The ability to selectively target cancer cells while sparing normal cells is a critical factor in developing effective anticancer therapies.
The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione involves a multi-step synthetic route that showcases the ingenuity of modern organic chemistry. The synthesis begins with the formation of the imidazopyrimidinone core through a cyclization reaction between appropriately substituted precursors. Subsequent functionalization steps introduce the methoxyphenyl, trimethyl, and (3-oxobutan-2-yl) groups at strategic positions within the molecule. Each step is carefully optimized to ensure high yield and purity.
The development of this compound also highlights the importance of green chemistry principles in pharmaceutical synthesis. Efforts have been made to minimize waste and reduce hazardous byproducts throughout the synthetic process. This approach not only makes the production more environmentally friendly but also enhances safety for researchers involved in its synthesis.
Future research directions for this compound include further exploration of its mechanism of action and optimization for clinical use. Pharmacokinetic studies are being conducted to assess its absorption, distribution, metabolism, and excretion properties. Additionally, efforts are underway to develop more potent derivatives by modifying specific structural features while maintaining biological activity.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for further drug discovery efforts within the imidazopyrimidinone class. By understanding how this molecule interacts with biological targets at a molecular level, researchers can gain insights into designing new drugs with improved efficacy and reduced side effects.
In conclusion,8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-y l)-1H , 2 H , 3 H , 4 H , 8 H -imidazo1 , 2 -gpurine - 2 , 4 -dione represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activities make it an attractive molecule for drug discovery efforts aimed at treating inflammation and cancer . Continued research will likely uncover additional therapeutic applications for this compound and its derivatives .
876670-47-2 (8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
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